molecular formula C16H16Fe B178535 Cyclooctatetraene;iron CAS No. 12184-52-0

Cyclooctatetraene;iron

Cat. No. B178535
CAS RN: 12184-52-0
M. Wt: 264.14 g/mol
InChI Key: MXSLSXKBFNCQNV-MZLYQNCSSA-N
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Description

Cyclooctatetraene;iron, also known as (Cyclooctatetraene)iron tricarbonyl, is used as primary and secondary intermediates . It is an unsaturated derivative of cyclooctane, with the formula C8H8 .


Synthesis Analysis

Stable N-heterocyclic carbenes (NHCs) can mediate unusual organometallic transformations in solution at room temperature. Depending on the choice of NHC initiator, stoichiometric or catalytic reactions of bis(cyclooctatetraene)iron [Fe(COT) 2] ensue .


Molecular Structure Analysis

The solid-state structure of each complex was determined by single-crystal X-ray diffraction, and close inspection of the metrical parameters revealed significant COT ligand reduction .


Chemical Reactions Analysis

Reactions of cyclooctatetraene with iron carbonyls under various conditions give not only the monomeric (η4-C8H8)Fe (CO)3 but three C8H8Fe2 (CO)6 isomers and one C8H8Fe2 (CO)5 isomer .


Physical And Chemical Properties Analysis

A new synchrotron-based study of the vacuum ultraviolet (VUV) absorption spectrum for cyclooctatetraene (COT) shows a series of broad peaks .

Scientific Research Applications

  • Redox-Induced Structural Changes : Golovin and Weaver (1988) used infrared spectroelectrochemistry to investigate the redox-induced structural changes of cyclooctatetraene iron tricarbonyl. Their research provides insights into the detailed mechanisms of these changes, demonstrating the capabilities of Fourier Transform Infrared (FTIR) spectroscopy combined with electrochemical techniques in exploring complex molecular transformations (Golovin & Weaver, 1988).

  • Nuclear Magnetic Resonance Studies : Chierico and Mognaschi (1973) conducted a nuclear magnetic resonance (NMR) study on crystalline bis(cyclooctatetraene)iron. They observed significant changes in NMR line-width and second moment variations with temperature, providing valuable information about the molecular motions within the crystal structure of this compound (Chierico & Mognaschi, 1973).

  • Electron-Transfer Reactions and Structural Consequences : A study by Tulyathan and Geiger (1980) on the electron-transfer parameters of cyclooctatetraene iron tricarbonyl revealed that no large structural changes accompany the reduction of this compound in either the first or second one-electron step. This finding has implications for understanding the stability and reactivity of cyclooctatetraene iron compounds in redox processes (Tulyathan & Geiger, 1980).

  • Binuclear Cyclooctatetraene–Iron Carbonyl Complexes : Wang et al. (2016) explored the synthesis and characterization of binuclear cyclooctatetraene–iron carbonyl complexes. Their work demonstrates the complex nature of these compounds, including their fluxionality and valence tautomerism, which are essential for understanding their chemical behavior and potential applications (Wang et al., 2016).

  • Hapticity in Mononuclear Transition Metal Carbonyl Complexes : Wang et al. (2010) investigated the hapticity of cyclooctatetraene in its mononuclear transition metal carbonyl complexes, predicting the existence of various types of coordination. This research provides a deeper understanding of how cyclooctatetraene interacts with different transition metals, influencing the properties and potential applications of these complexes (Wang et al., 2010).

Safety And Hazards

Cyclooctatetraene;iron is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Cyclooctatetraene forms organometallic complexes with some metals, including yttrium, lanthanides, and actinides. The sandwich compound uranocene (U(COT) 2) features two η 8-COT ligands .

properties

IUPAC Name

cyclooctatetraene;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H;/b2*2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSLSXKBFNCQNV-MZLYQNCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=C\C=C/C=C\C=C1.C\1=C\C=C/C=C\C=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045915
Record name Bis(cyclooctatetraene)iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctatetraene;iron

CAS RN

12184-52-0
Record name Bis(cyclooctatetraene)iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctatetraene;iron
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Cyclooctatetraene;iron
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Cyclooctatetraene;iron
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Cyclooctatetraene;iron
Reactant of Route 5
Cyclooctatetraene;iron
Reactant of Route 6
Cyclooctatetraene;iron

Citations

For This Compound
364
Citations
TA Manuel, FGA Stone - Journal of the American Chemical …, 1960 - ACS Publications
… Hence all the cyclooctatetraene iron carbonyl complexesdescribed in this paper exhibit strong absorptions in the ultraviolet region, with … _ Isolation of the three cyclooctatetraene-iron …
Number of citations: 205 pubs.acs.org
H Wang, S Sun, H Wang, RB King - New Journal of Chemistry, 2016 - pubs.rsc.org
… For this reason the newer M06-L method 23 as well as the older B3LYP 24,25 and BP86 26,27 methods were used to study the structures of the binuclear cyclooctatetraene–iron …
Number of citations: 9 pubs.rsc.org
JA Connor, CP Demain, HA Skinner… - Journal of …, 1979 - Elsevier
Microcalorimetric measurements at elevated temperatures of the heats of thermal decomposition and iodination have led to values for the standard enthalpies of formation of the …
Number of citations: 27 www.sciencedirect.com
G Allegra, A Colombo, A Immirzi… - Journal of the American …, 1968 - ACS Publications
In connection with the studies carried out in our laboratory on the structure of organometallic complexes containing transition metals and unsaturated ligands, 1-4 we performed the three…
Number of citations: 32 pubs.acs.org
A Carbonaro, AL Segre, A Greco, C Tosi… - Journal of the …, 1968 - ACS Publications
COT rings to the iron, one might expect that the two ligands are differently coordinated to the metal. The nmr spectrum at room temperature showed only one single peak, indicating …
Number of citations: 26 pubs.acs.org
CE Keller, GF Emerson, R Pettit - Journal of the American …, 1965 - ACS Publications
… In addition to cyclooctatetraene-iron tricarbonyl (I) we have found that reaction of cyclooctatetraene with Fe2(CO)9 producesthree isomeric complexes of formula C8H8Fe2(CO)6. …
Number of citations: 74 pubs.acs.org
RC KERBER - The Organic Chemistry of Iron, 1981 - books.google.com
This chapter will discuss the synthesis and properties of compounds in which iron is coordinated to an organic ligand which contains (in the free state) three or more double bonds, and …
Number of citations: 1 books.google.com
J Opitz, D Bruch, G von Bünau - … Journal of Mass Spectrometry and Ion …, 1994 - Elsevier
Mass spectra of (cot)Fe(CO) 3 (cot = C 8 H 8 , cyclooctatetraene) were recorded on multiphoton ionization at 351, 308, 248 and 193 nm, and compared with electron impact ionization. …
Number of citations: 4 www.sciencedirect.com
TK Mukhopadhyay, M Flores, RK Feller, BL Scott… - …, 2014 - ACS Publications
Formally zerovalent (κ 3 -phosphine)Fe(η 4 -COT) complexes supported by either Triphos (PhP(CH 2 CH 2 PPh 2 ) 2 ) or Triphos* (H 3 CC(CH 2 PPh 2 ) 3 ) have been prepared …
Number of citations: 15 pubs.acs.org
A Nakamura, N Hagihara - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
… cyclooctatetraene iron tricarbonyl, …
Number of citations: 89 www.journal.csj.jp

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